2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antibacterial Agents
Research has led to the synthesis of various acetamide derivatives, including 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide, aiming at developing potent antibacterial agents. These compounds have been synthesized from common intermediates and evaluated for their antibacterial activities, showing significant effectiveness against bacterial strains (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Electrochemical Oxidation Applications
In the realm of organic synthesis and medicinal chemistry, electrochemical methods have been employed to oxidize primary alcohols and aldehydes to carboxylic acids using acetamide derivatives as mediators. This approach offers a milder and environmentally friendly alternative to traditional oxidation methods, demonstrating the versatility of acetamide compounds in synthesizing key intermediates for pharmaceuticals (M. Rafiee et al., 2018).
Antifungal and Antitumor Activity
Recent studies have focused on the synthesis of acetamide derivatives to evaluate their antifungal and antitumor activities. Notably, new compounds have been developed to exhibit significant activity against various cancer cell lines and microbial species, underscoring the potential of acetamide derivatives in developing new therapeutic agents (Poonam Devi, M. Shahnaz, D. Prasad, 2022; L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Oxidative Reaction Catalysis
Acetamide derivatives have been identified as effective catalysts in oxidative reactions, facilitating the conversion of alcohols and ethers to their corresponding carbonyl compounds and acids. These reactions are crucial for the synthesis of various organic compounds, highlighting the role of acetamide derivatives in enhancing the efficiency of oxidative processes (M. Mercadante et al., 2013).
Antimicrobial and Quantum Calculations
The synthesis and characterization of acetamide derivatives have also been explored for their antimicrobial activities and quantum computational analysis. These studies provide valuable insights into the structural factors influencing the biological activities of acetamide compounds, offering a foundation for the design of more effective antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, which this compound is a derivative of, can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .
Biochemical Pathways
Thiadiazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(20-14-17-7-4-12-24-17)19(23)21-10-8-16(9-11-21)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUOAAJHYPVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.